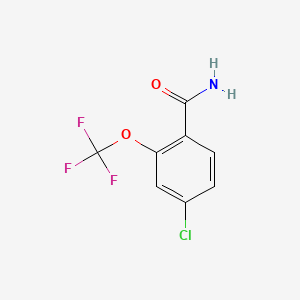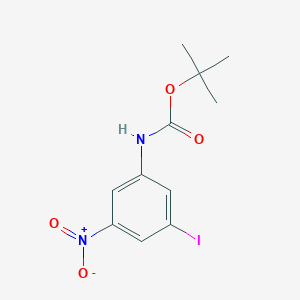
Ethyl 7-hydroxy-1H-indazole-5-carboxylate
Descripción general
Descripción
Ethyl 7-hydroxy-1H-indazole-5-carboxylate is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol
Mecanismo De Acción
Target of Action
Indazole derivatives, which include ethyl 7-hydroxy-1h-indazole-5-carboxylate, have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It can be inferred from the general behavior of indazole derivatives that they interact with their targets (such as the aforementioned kinases) and induce changes that can lead to the inhibition, regulation, or modulation of these targets .
Biochemical Pathways
Given the targets of indazole derivatives, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .
Pharmacokinetics
The compound is a solid at room temperature and is stored in a refrigerator, suggesting that its stability and bioavailability may be influenced by temperature .
Result of Action
Given the targets of indazole derivatives, it can be inferred that the compound may have effects on cell cycle regulation and cell volume regulation .
Action Environment
The compound is a solid at room temperature and is stored in a refrigerator, suggesting that its stability and efficacy may be influenced by temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-hydroxy-1H-indazole-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl 5-nitroindazole-3-carboxylate and reducing agents.
Reduction Reaction: The nitro group in ethyl 5-nitroindazole-3-carboxylate is reduced to an amino group using reducing agents like tin (II) chloride or iron powder in acidic conditions.
Hydroxylation: The amino group is then hydroxylated to introduce the hydroxyl group at the 7-position, often using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Carboxylation: Finally, the carboxyl group is introduced at the 5-position through a carboxylation reaction, typically using reagents like carbon dioxide under pressure in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 7-hydroxy-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom, often using alkyl halides in the presence of a base.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, tin (II) chloride, and iron powder.
Substitution: Alkyl halides, bases like sodium hydroxide, and solvents like dimethylformamide.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Alkylated indazoles.
Aplicaciones Científicas De Investigación
Ethyl 7-hydroxy-1H-indazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Ethyl 5-nitroindazole-3-carboxylate
Ethyl 5-aminoindazole-3-carboxylate
Ethyl 5-methoxyindazole-3-carboxylate
Propiedades
IUPAC Name |
ethyl 7-hydroxy-1H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)6-3-7-5-11-12-9(7)8(13)4-6/h3-5,13H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZCBEDXVPHTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride](/img/structure/B1399814.png)
![1H-pyrrolo[2,3-c]pyridin-7-ylmethanol](/img/structure/B1399815.png)


